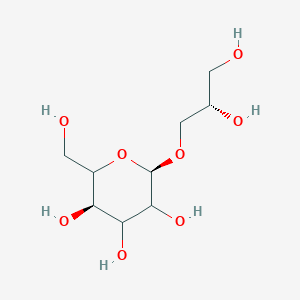

(2S)-Glycerol-O-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-Glycerol-O-beta-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₈O₈ and its molecular weight is 254.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2S)-Glycerol-O-beta-D-galactopyranoside, commonly referred to as GG, is a glycoside compound with significant biological activities. This article explores its chemical properties, biological functions, and potential therapeutic applications, drawing from a variety of research studies and data sources.

- Molecular Formula : C9H18O8

- Molecular Weight : 254.23 g/mol

- CAS Number : 38841-15-5

- SMILES Notation : OCC@HCO[C@@H]1OC@HC@HC@H[C@H]1O

GG is characterized by a glycerol backbone linked to a beta-D-galactopyranoside moiety. Its structure contributes to its solubility and interaction with biological systems.

1. Antioxidant Activity

Research indicates that GG exhibits notable antioxidant properties. For instance, studies have shown that compounds similar to GG can reduce oxidative stress in cell cultures exposed to hydrogen peroxide. This activity is attributed to the ability of galactose-containing compounds to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

2. Anti-inflammatory Effects

GG has been studied for its anti-inflammatory potential. In vitro experiments demonstrated that it could modulate the expression of pro-inflammatory cytokines in immune cells, suggesting a role in mitigating inflammatory responses . This property may be beneficial in conditions characterized by chronic inflammation.

3. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported that GG can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This suggests its potential use in developing new antimicrobial therapies .

4. Enzyme Inhibition

GG has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to affect alpha-glucosidase activity, which is crucial for carbohydrate metabolism and could be relevant in managing diabetes .

Table 1: Summary of Biological Activities of this compound

The biological activities of GG are primarily mediated through its interaction with various cellular pathways:

- Antioxidant Mechanism : GG likely enhances the activity of endogenous antioxidants and reduces reactive oxygen species (ROS) levels through direct scavenging.

- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased production of inflammatory mediators.

- Antimicrobial Mechanism : GG's structural components may disrupt bacterial cell membrane integrity or interfere with metabolic processes essential for bacterial survival.

Applications De Recherche Scientifique

Enzyme Substrate

(2S)-Glycerol-O-beta-D-galactopyranoside serves as a substrate for various enzymes, particularly beta-galactosidases. These enzymes hydrolyze the glycosidic bond, releasing galactose and glycerol. This property is exploited in:

- Enzyme Assays : It is used in enzymatic assays to measure beta-galactosidase activity, which is crucial in studies of lactose metabolism and in the diagnosis of certain genetic disorders such as galactosemia .

Biological Research

The compound has been utilized in biological studies to investigate:

- Cellular Uptake Mechanisms : Research indicates that glycosylated compounds like this compound can enhance the delivery of therapeutic proteins into cells, improving the efficacy of drug delivery systems .

- Metabolic Pathways : Its role in metabolic pathways related to glycerolipid metabolism has been documented, providing insights into lipid metabolism and its implications for health .

Drug Development

The compound's ability to modify pharmacokinetic properties makes it a candidate for drug formulation:

- Prodrug Design : As a glycoside, it can be used to create prodrugs that enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing therapies for chronic diseases where drug absorption is a challenge .

Therapeutic Agents

Studies have suggested potential therapeutic applications in:

- Cancer Treatment : The compound's ability to facilitate the intracellular delivery of therapeutic agents can be leveraged in cancer therapy, where targeted delivery of drugs is essential for minimizing side effects and maximizing efficacy .

Food Additive

This compound can be explored as a food additive due to its sweetness and potential health benefits:

- Prebiotic Properties : It may act as a prebiotic, promoting beneficial gut bacteria growth, thus contributing positively to gut health and overall well-being .

Case Studies

Propriétés

IUPAC Name |

(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJUPBDCSOGIKX-XMKNKTICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.